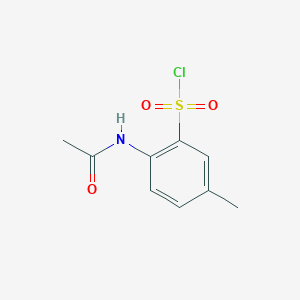

2-(Acetylamino)-5-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-acetamido-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFRGGRPQMFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride typically involves the acetylation of 5-methylbenzenesulfonyl chloride. One common method includes the reaction of 5-methylbenzenesulfonyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Acylation: The acetylamino group can participate in acylation reactions, introducing acyl groups into other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.

Acylation: Acylation reactions often require the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) and are conducted under anhydrous conditions.

Major Products

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Sulfonic Acid: Resulting from hydrolysis.

Acylated Products: Generated through acylation reactions.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

This compound is primarily used as a reagent in organic synthesis. It serves as an acylating agent, allowing for the introduction of the acetylamino group into various substrates. Its ability to react with amines and alcohols makes it valuable in synthesizing more complex molecules.

Synthetic Pathways

The compound can be synthesized through several routes, typically involving the reaction of 5-methylbenzenesulfonyl chloride with acetylamine. This reaction is often conducted under controlled conditions to ensure high yields and purity.

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that 2-(acetylamino)-5-methylbenzenesulfonyl chloride exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival.

- Case Study Example : In vitro assays demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting its effectiveness as a lead compound for further development .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE). Inhibiting AChE can enhance cholinergic signaling, which is beneficial in treating diseases like Alzheimer's.

- Mechanistic Insights : Studies have shown that it binds to both the catalytic and peripheral sites of AChE, which may lead to improved therapeutic outcomes .

Biochemical Applications

Bioconjugation Techniques

The sulfonyl chloride functional group allows for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems. This application is particularly relevant in designing therapeutics that require specific targeting mechanisms.

| Application | Description |

|---|---|

| Drug Delivery | Conjugation with antibodies or peptides for targeted therapy |

| Diagnostic Tools | Used in assays to detect specific biomolecules |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its reactivity makes it suitable for creating various derivatives that serve different industrial purposes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds reveals distinct features:

| Compound Name | Unique Features |

|---|---|

| 4-Methylbenzenesulfonyl chloride | Lacks the acetylamino group; primarily used for sulfonation reactions |

| Acetylaminobenzenesulfonamide | Exhibits different solubility characteristics; used in pharmaceutical formulations |

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-(Acetylamino)-5-methylbenzenesulfonyl chloride with structurally related compounds, highlighting key differences in molecular composition, functional groups, and applications.

Notes on the Table:

- This may reflect an error in the source material.

Key Differences and Research Findings

Reactivity :

- The thiadiazole-based sulfonyl chloride () exhibits higher electrophilicity due to the electron-withdrawing thiadiazole ring, making it more reactive in nucleophilic substitutions compared to the benzene-based target compound .

- 5-Chloro-2-methoxybenzoyl chloride () undergoes condensation with amines to form amides, whereas sulfonyl chlorides like the target compound primarily form sulfonamides .

Pharmaceutical Relevance: The target compound and Impurity A () both contain acetylamino groups but differ in backbone structure. Impurity A’s benzamide moiety is critical in drugs like metoclopramide, while sulfonyl chlorides are intermediates in sulfonamide antibiotics .

Synthetic Pathways :

- Thionyl chloride (SOCl₂) is a common reagent for synthesizing both sulfonyl chlorides (e.g., the target compound) and benzoyl chlorides (e.g., 5-chloro-2-methoxybenzoyl chloride). However, demonstrates that SOCl₂ can induce redox side reactions in certain substrates, necessitating careful optimization .

Notes and Discrepancies

Molecular Formula Anomaly: The reported formula (C₈H₁₀BNO₃) for this compound in is inconsistent with its expected structure. Further verification from additional sources is required to resolve this discrepancy.

Reactivity Context : While sulfonyl chlorides are generally stable, heterocyclic variants (e.g., thiadiazole derivatives) may require specialized handling due to heightened reactivity .

Biological Activity

2-(Acetylamino)-5-methylbenzenesulfonyl chloride, also known as acetylaminobenzenesulfonyl chloride, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₉H₁₁ClN₁O₂S

- Molecular Weight : 232.71 g/mol

The presence of the acetylamino group and the sulfonyl chloride moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, which is crucial in various biochemical pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Protein Interactions : It can modify protein structures, potentially altering their function.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Similar sulfonamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation.

- Induction of cell cycle arrest.

- Promotion of apoptotic pathways.

Study 1: Anticancer Activity in Cell Lines

In a study examining the cytotoxic effects of sulfonamide derivatives on breast and glioblastoma cancer cell lines, compounds similar to this compound showed potent antiproliferative effects at low concentrations (nanomolar range). The morphological changes observed indicated that these compounds could induce apoptosis effectively .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE) by various sulfonamide derivatives. Compounds structurally similar to this compound exhibited competitive inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Protein modification |

| Sulfanilamide | Antimicrobial | Inhibition of bacterial folate synthesis |

| Benzene sulfonamide | Anticancer | Induction of apoptosis in tumor cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(acetylamino)-5-methylbenzenesulfonyl chloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sulfonation of 5-methylacetanilide followed by chlorination with agents like thionyl chloride (SOCl₂). Evidence from analogous sulfonyl chloride syntheses highlights the risk of oxidative side reactions, such as dimerization or quinone formation, particularly when using SOCl₂ under non-anhydrous conditions . To minimize side products, strict control of reaction temperature (0–5°C) and exclusion of moisture via inert gas purging are critical. Post-reaction purification via recrystallization (e.g., using acetonitrile or ethanol) improves yield and purity .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal stress. For example, solubility data in aqueous acid (slight solubility) and DMSO (moderate solubility) from related sulfonic acids suggest hydrolysis risks in polar solvents . Monitor decomposition via TLC or HPLC, tracking the appearance of hydrolysis byproducts like 2-(acetylamino)-5-methylbenzenesulfonic acid. Long-term storage recommendations include desiccation at –20°C in amber vials to prevent photodegradation .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Verify acetyl and sulfonyl chloride functional groups (e.g., acetyl CH₃ at ~2.3 ppm, sulfonyl chloride S=O stretch at ~1370–1350 cm⁻¹ in IR).

- HPLC-MS : Detect impurities at trace levels (e.g., sulfonic acid derivatives or dimerized products) using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Confirm stoichiometry (C, H, N, S, Cl) to rule out incomplete chlorination or acetyl group loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using thionyl chloride for sulfonyl chloride synthesis?

- Methodological Answer : Evidence from oxidative condensation side reactions (e.g., unexpected biphenyl or quinone formation) suggests competing redox pathways when phenolic or electron-rich aromatic systems are present . To mitigate this:

- Replace SOCl₂ with PCl₅ in non-polar solvents (e.g., dichloromethane) to suppress redox activity.

- Monitor reaction progress in real-time via in-situ IR spectroscopy to detect early-stage byproducts.

- Computational modeling (DFT) of reaction intermediates can identify energetically favorable pathways, guiding solvent or catalyst selection .

Q. What strategies optimize regioselectivity in sulfonylation reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. For example:

- Electron-deficient substrates : Use polar aprotic solvents (DMF, DMSO) to enhance electrophilic sulfonyl chloride reactivity toward nucleophilic sites.

- Steric hindrance : Introduce directing groups (e.g., acetyl) ortho to the sulfonyl chloride to block undesired substitution. Kinetic studies using stopped-flow NMR can map reaction trajectories and refine conditions .

Q. How can impurity profiling be conducted for this compound, and what are common byproducts?

- Methodological Answer : Impurities often arise from incomplete chlorination (e.g., sulfonic acid residues) or acetyl group hydrolysis. Advanced techniques include:

- LC-HRMS : Identify low-abundance byproducts like 5-methylbenzenesulfonic acid derivatives or dimerized species.

- X-ray crystallography : Resolve structural ambiguities in crystalline impurities (e.g., acetazolamide-related analogs) .

- Stability-indicating assays : Stress testing under high humidity or elevated temperature accelerates impurity formation for characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.